1-Bromo-4,5-dimethoxy-2-nitrobenzene
Overview
Description
1-Bromo-4,5-dimethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO4. It is a brominated nitrobenzene derivative, characterized by the presence of two methoxy groups at the 4 and 5 positions, a bromine atom at the 1 position, and a nitro group at the 2 position on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4,5-dimethoxy-2-nitrobenzene is the benzylic position of aromatic compounds . This compound is known to interact with the benzylic position, which is a carbon atom adjacent to the aromatic ring .
Mode of Action
This compound interacts with its targets through a free radical reaction . In the initiating step, the compound loses the bromo atom, leaving behind a radical . This radical then removes a hydrogen atom from the target molecule, forming a new compound . The reaction continues with the new compound reacting with this compound .
Biochemical Pathways
The interaction of this compound with its targets affects the biochemical pathways involving the benzylic position of aromatic compounds . The removal of a hydrogen atom from the target molecule and the subsequent reactions can lead to changes in the structure and function of the target molecule .
Result of Action
The result of the action of this compound is the formation of a new compound through a free radical reaction . This can lead to changes in the structure and function of the target molecule, potentially affecting the biochemical pathways in which the target molecule is involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4,5-dimethoxy-2-nitrobenzene can be synthesized through a multi-step process involving the bromination, nitration, and methoxylation of benzene derivatives. The typical synthetic route includes:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-Bromo-4,5-dimethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
- Bromination: Br2/FeBr3
- Nitration: HNO3/H2SO4
- Methoxylation: CH3OH/Base
- Reduction: H2/Pd
- Oxidation: KMnO4
Major Products:
- Substitution: Various substituted benzene derivatives
- Reduction: 1-Bromo-4,5-dimethoxy-2-aminobenzene
- Oxidation: Corresponding aldehydes or carboxylic acids
Scientific Research Applications
1-Bromo-4,5-dimethoxy-2-nitrobenzene is used in scientific research for:
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigating the effects of brominated and nitrobenzene derivatives on biological systems.
Medicinal Chemistry: Exploring potential pharmaceutical applications due to its structural features.
Material Science:
Comparison with Similar Compounds
1-Bromo-4,5-dimethoxy-2-nitrobenzene can be compared with similar compounds such as:
4-Bromo-5-nitroveratrole: Similar structure but different substitution pattern.
2-Bromo-4,5-dimethoxynitrobenzene: Similar structure with different positioning of the nitro group.
4,5-Dimethoxy-2-nitrobenzoic acid: Similar functional groups but with a carboxylic acid instead of a bromine atom.
Properties
IUPAC Name |
1-bromo-4,5-dimethoxy-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUDEQARXVYDBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068615 | |
Record name | Benzene, 1-bromo-4,5-dimethoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51072-66-3 | |
Record name | 1-Bromo-4,5-dimethoxy-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51072-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-nitroveratrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051072663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-bromo-4,5-dimethoxy-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-bromo-4,5-dimethoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5-nitroveratrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMO-5-NITROVERATROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNB5D5EU7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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